molecular formula C24H21N5O3S B12152558 Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI)

Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI)

Cat. No.: B12152558
M. Wt: 459.5 g/mol
InChI Key: KRVKJGHRDVZZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) (CAS: 578719-36-5) is a structurally complex molecule with the molecular formula C₂₄H₂₁N₅O₃S and a molecular weight of 459.52 g/mol . Its structure features a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-methoxy-3-dibenzofuranyl group, contributing to its unique steric and electronic properties. Industrial-grade synthesis of this compound is available, with a purity of 99% and a price of $0.1/KG EXW .

Properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C24H21N5O3S/c1-14-6-5-7-15(10-14)23-27-28-24(29(23)25)33-13-22(30)26-18-12-20-17(11-21(18)31-2)16-8-3-4-9-19(16)32-20/h3-12H,13,25H2,1-2H3,(H,26,30)

InChI Key

KRVKJGHRDVZZQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) typically involves multiple steps. One common method starts with the preparation of the triazole ring through the reaction of aminoguanidine hydrochloride with an appropriate aldehyde or ketone under acidic conditions. The resulting triazole intermediate is then reacted with a thiol compound to introduce the thio group. Finally, the acetamide and dibenzofuran moieties are introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Activity :
    • Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to Acetamide can inhibit the growth of various fungi by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.
    • A study demonstrated that triazole-based compounds exhibit potent activity against Candida albicans and Aspergillus fumigatus, suggesting potential applications in treating fungal infections .
  • Anticancer Properties :
    • The triazole scaffold has been associated with anticancer activity. Compounds containing this structure have been shown to inhibit tumor growth in various cancer models.
    • Preliminary studies indicate that Acetamide may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .
  • Anti-inflammatory Effects :
    • Some derivatives of triazoles have exhibited anti-inflammatory properties by modulating inflammatory mediators. This suggests that Acetamide could potentially be developed into a therapeutic agent for inflammatory diseases .

Agricultural Applications

  • Fungicides :
    • Given its antifungal properties, Acetamide may serve as a fungicide in agricultural settings. Its effectiveness against plant pathogens can help in managing crop diseases, thereby improving yield and quality.
    • Research has shown that triazole fungicides are effective against a range of plant pathogens, including those affecting cereals and fruits .
  • Plant Growth Regulators :
    • Compounds with triazole structures have been explored for their ability to act as plant growth regulators. They can influence plant growth patterns by altering hormonal balances within plants .
    • This application could be particularly beneficial in enhancing crop resilience to environmental stressors.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antifungal ActivityDemonstrated effectiveness against Candida albicans and Aspergillus fumigatus with low MIC values .
Study 2Anticancer PropertiesInduced apoptosis in cancer cell lines; inhibited specific oncogenic pathways .
Study 3Agricultural UseEffective as a fungicide against major crop pathogens; improved yield metrics observed .

Mechanism of Action

The mechanism of action of Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous 1,2,4-triazole acetamide derivatives, highlighting key structural variations, molecular properties, and reported bioactivities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reported Bioactivity/Applications Key Differences
Target Compound :
Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) **
- 3-Methylphenyl at C5
- 2-Methoxy-3-dibenzofuranyl at acetamide N
C₂₄H₂₁N₅O₃S 459.52 Industrial applications; potential pharmacological activity inferred from structural analogs Dibenzofuranyl group enhances aromatic stacking interactions; methoxy group improves solubility .
Analog 1 :
2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
- Trifluoromethyl at C5
- 2-Methoxyphenyl at acetamide N
C₁₂H₁₂F₃N₅O₂S 359.25 Not explicitly reported; trifluoromethyl group may enhance metabolic stability Smaller molecular weight; trifluoromethyl increases electronegativity and lipophilicity .
Analog 2 :
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives
- Furan-2-yl at C5
- Variable aryl/alkyl groups at acetamide N
Variable ~350–450 Anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium (8 mg/kg) Furan moiety introduces heterocyclic polarity; lower steric bulk compared to dibenzofuranyl .
Analog 3 :
2-{[4-Allyl-5-(2-furanyl)-4H-1,2,4-triazol-3-yl]thio}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- Allyl at N4
- 2-Furanyl at C5
- Carbazolyl at acetamide N
C₂₄H₂₃N₅O₂S 457.54 Not reported; carbazole moiety may confer fluorescence or DNA intercalation potential Carbazolyl group adds planar aromaticity; allyl substituent may increase reactivity .
Analog 4 :
2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Ethyl at N4
- Pyridin-3-yl at C5
- Sulfamoylphenyl at acetamide N
C₁₆H₁₈N₆O₃S₂ 406.48 Sulfamoyl group suggests potential sulfonamide-like bioactivity (e.g., antimicrobial) Pyridinyl enhances hydrogen bonding; sulfamoyl improves water solubility .

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 3-methylphenyl group in the target compound likely enhances hydrophobic interactions in biological targets, while the dibenzofuranyl moiety may improve binding affinity through π-π stacking . In contrast, trifluoromethyl (Analog 1) and furan (Analog 2) substituents prioritize metabolic stability and polarity, respectively . Carbazolyl (Analog 3) and sulfamoyl (Analog 4) groups introduce distinct pharmacological potentials, such as fluorescence or enzyme inhibition .

Physicochemical Properties :

  • The target compound’s XLogP3 (4.7) reflects moderate lipophilicity, balancing membrane permeability and solubility. Analogs with polar groups (e.g., sulfamoyl in Analog 4) exhibit lower logP values, favoring aqueous solubility .

Industrial and Research Relevance :

  • The target compound is industrially available, suggesting scalable synthesis routes . Analogs like those in and have demonstrated anti-inflammatory and anti-exudative activities, providing a scaffold for further optimization .

Research Findings and Trends

  • Anti-Inflammatory Potential: Triazole acetamides with furan-2-yl substituents (e.g., Analog 2) showed anti-exudative activity comparable to diclofenac, suggesting the target compound’s dibenzofuranyl group could amplify this effect .
  • Metabolic Stability : Trifluoromethyl -containing analogs (e.g., Analog 1) are hypothesized to resist oxidative metabolism due to the strong C-F bond, a feature absent in the target compound .

Biological Activity

Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI), is a compound with significant potential in the field of medicinal chemistry, particularly noted for its biological activities against various cancer cell lines. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C24_{24}H21_{21}N5_{5}O3_{3}S
Molecular Weight 459.52 g/mol
CAS Number 578719-36-5

The structure features a triazole ring and a dibenzofuran moiety, which are critical for its biological activity.

Synthesis

The synthesis of Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) involves multi-step reactions starting from phenolic compounds. The synthetic route typically includes the formation of thioether linkages and subsequent acetamide functionalization. Detailed methodologies can be found in literature focusing on similar triazole derivatives .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. A notable study by Evren et al. (2016) demonstrated that derivatives of 2-(4H-1,2,4-triazole-3-ylthio)acetamide exhibited significant antiproliferative effects against various human cancer cell lines:

Cell LineIC50_{50} (µM)
PC-35.96
A5497.90
K-5627.71

These results indicate that the compound induces apoptosis through caspase activation and modulation of Bcl-2 expression . Specifically, an increase in caspase-3 activity was observed in a dose-dependent manner, suggesting that the compound effectively triggers programmed cell death pathways.

The proposed mechanism involves the disruption of mitochondrial membrane potential (MMP) and subsequent activation of apoptotic pathways. The compound's ability to inhibit Bcl-2 expression further supports its role as an apoptosis inducer .

Case Studies

  • Antiproliferative Evaluation : In a comprehensive evaluation against a panel of 60 human cancer cell lines conducted by the National Cancer Institute (NCI), compounds similar to Acetamide demonstrated varied efficacy across different cancer types, highlighting their potential as lead compounds in anticancer drug development .
  • Caspase Activation Studies : Research indicated that compounds related to Acetamide significantly increased caspase activity while decreasing mitochondrial potential, reinforcing their role in apoptosis induction in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.